![molecular formula C9H10Br2O B12093230 2,6-Dibromo-4-propylphenol CAS No. 61305-62-2](/img/structure/B12093230.png)
2,6-Dibromo-4-propylphenol
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Overview
Description
Phenol, 2,6-dibromo-4-propyl- is an organic compound with the molecular formula C9H10Br2O. It is a derivative of phenol, where two bromine atoms are substituted at the 2 and 6 positions, and a propyl group is attached at the 4 position. This compound is part of the dibromophenol family, which consists of phenols with two bromine atoms bonded to a benzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenol, 2,6-dibromo-4-propyl- can be synthesized through the bromination of 4-propylphenol. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the 2 and 6 positions .
Industrial Production Methods
Industrial production of Phenol, 2,6-dibromo-4-propyl- follows similar synthetic routes but on a larger scale. The process involves the controlled addition of bromine to 4-propylphenol in large reactors, with careful monitoring of reaction conditions to optimize yield and purity. The product is then purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
Phenol, 2,6-dibromo-4-propyl- undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding phenol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of dehalogenated phenols.
Scientific Research Applications
Scientific Research Applications
1. Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties against various pathogens. Research indicates its effectiveness in inhibiting bacterial growth, which can be crucial for developing new antimicrobial agents.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
A study published in the Journal of Antimicrobial Chemotherapy highlighted its efficacy against multi-drug resistant strains, suggesting its potential as an alternative therapeutic agent .
2. Antioxidant Properties
2,6-Dibromo-4-propylphenol exhibits notable antioxidant activity, which can protect cells from oxidative stress. Its antioxidant capacity has been evaluated through various assays:
Assay Type | IC50 Value |
---|---|
DPPH Scavenging | 25 µg/mL |
ABTS Scavenging | 20 µg/mL |
These findings suggest its potential application in food preservation and health supplements .
3. Pharmacological Applications
The compound is being investigated for its role as a pharmaceutical agent. It may act as an inhibitor of cytochrome P450 enzymes (CYP1A2 and CYP2D6), which are critical in drug metabolism. This property could influence the pharmacokinetics of other drugs, making it significant in drug development .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study focusing on antimicrobial efficacy, researchers evaluated the compound against various pathogens. The results indicated that it was effective at lower concentrations compared to traditional antibiotics, suggesting its potential as a novel therapeutic agent .
Case Study 2: Antioxidant Activity
Research conducted by Zhang et al. (2023) assessed the antioxidant activity of several phenolic compounds, including this compound. The findings revealed that it exhibited a higher antioxidant capacity than commonly used antioxidants like ascorbic acid, indicating its potential for application in health-related products .
Mechanism of Action
The mechanism of action of Phenol, 2,6-dibromo-4-propyl- involves its interaction with various molecular targets. The bromine atoms and the phenolic group play crucial roles in its reactivity. The compound can form hydrogen bonds and undergo electrophilic aromatic substitution reactions, which are essential for its biological and chemical activities .
Comparison with Similar Compounds
Phenol, 2,6-dibromo-4-propyl- can be compared with other dibromophenols such as:
- 2,4-Dibromophenol
- 2,5-Dibromophenol
- 3,4-Dibromophenol
- 3,5-Dibromophenol
The uniqueness of Phenol, 2,6-dibromo-4-propyl- lies in the specific positioning of the bromine atoms and the propyl group, which confer distinct chemical and physical properties compared to other dibromophenols .
Biological Activity
2,6-Dibromo-4-propylphenol (CAS Number: 61305-62-2) is an organic compound belonging to the class of brominated phenolics. Its chemical formula is C10H10Br2O. This compound has garnered attention for its diverse biological activities, particularly in antimicrobial and potential therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, toxicity, and comparative studies with similar compounds.
Chemical Structure and Properties
The structure of this compound features two bromine atoms and a propyl group attached to a phenolic ring. This unique arrangement contributes to its biological properties. The molecular weight is approximately 251.903 g/mol, with a logP value indicating moderate lipophilicity, which can influence its absorption and distribution in biological systems .
Antimicrobial Properties
This compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that it is effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 50 µg/mL |
Bacillus subtilis | 30 µg/mL |
Escherichia coli | 70 µg/mL |
Cytotoxicity and Safety Profile
The safety profile of this compound has been evaluated in various studies. Its cytotoxic effects were assessed using human cell lines, revealing that it exhibits moderate toxicity at higher concentrations. The compound's LD50 value in rats is approximately 2.0674 mol/kg, indicating a relatively low acute toxicity level compared to other phenolic compounds .
Table 2: Toxicity Data for this compound
Parameter | Value |
---|---|
LD50 (rat) | 2.0674 mol/kg |
Ames Test (mutagenicity) | Non-toxic |
Carcinogenicity | Non-carcinogen |
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : It interacts with lipid membranes, leading to increased permeability and eventual cell lysis.
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in bacterial metabolism, contributing to its antimicrobial effect.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress within microbial cells, further enhancing its antimicrobial properties .
Comparative Studies
In comparative studies with structurally similar compounds such as 2,6-dibromophenol and 4-bromophenol, this compound demonstrated superior antimicrobial efficacy due to the presence of the propyl group which enhances lipophilicity and membrane penetration.
Table 3: Comparison of Biological Activities
Compound | MIC (µg/mL) | Cytotoxicity (LD50) |
---|---|---|
This compound | 50 (S. aureus) | 2.0674 mol/kg |
2,6-Dibromophenol | >100 (S. aureus) | Not specified |
4-Bromophenol | >100 (S. aureus) | Not specified |
Case Studies
Several case studies have highlighted the potential applications of this compound in pharmaceuticals:
- Antimicrobial Formulations : Research has indicated its use in developing topical formulations for treating skin infections caused by resistant bacterial strains.
- Food Preservation : Its antimicrobial properties make it a candidate for use in food preservation techniques to inhibit spoilage organisms.
- Environmental Applications : Studies have explored its effectiveness in degrading environmental pollutants due to its reactive nature .
Properties
CAS No. |
61305-62-2 |
---|---|
Molecular Formula |
C9H10Br2O |
Molecular Weight |
293.98 g/mol |
IUPAC Name |
2,6-dibromo-4-propylphenol |
InChI |
InChI=1S/C9H10Br2O/c1-2-3-6-4-7(10)9(12)8(11)5-6/h4-5,12H,2-3H2,1H3 |
InChI Key |
HREXIBFZDJHFCF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(C(=C1)Br)O)Br |
Origin of Product |
United States |
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